2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Overview
Description
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C16H13F3N4O2 and its molecular weight is 350.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
This compound, having two CH-acidic centers, participates in Michael reactions. It shows a higher nucleophilicity due to the priority ionization, leading to the formation of Michael adducts (Erkin & Krutikov, 2009).
In the search for antiviral properties, 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, closely related to the query compound, have shown significant antiviral activity. This includes a 4000-fold improvement of antiviral activity in certain derivatives (Munier-Lehmann et al., 2015).
A series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines, closely resembling the compound , were synthesized. These have potential applications in various chemical syntheses (Flores et al., 2006).
Biological and Pharmacological Applications
Compounds similar to the query molecule have been evaluated for their antioxidant and antimicrobial activities. This includes a study of derivatives that showed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans (Bassyouni et al., 2012).
Derivatives of the compound have demonstrated pronounced tuberculocidic activity. This suggests potential applications in treating tuberculosis (Erkin, Krutikov & Ivanov, 2012).
In benzodiazepine receptor studies, related compounds have shown affinity as BzR ligands, indicating potential relevance in neurological research (Selleri et al., 1995).
A derivative, PF-04447943, showed promise as a selective PDE9A inhibitor with potential application in treating cognitive disorders (Verhoest et al., 2012).
Properties
IUPAC Name |
2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c1-9-11(7-10-5-3-2-4-6-10)14(25)23(22-9)15-20-12(16(17,18)19)8-13(24)21-15/h2-6,8,22H,7H2,1H3,(H,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCBWERCLSTCQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CC(=O)N2)C(F)(F)F)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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